Carmustine

Overview

Description

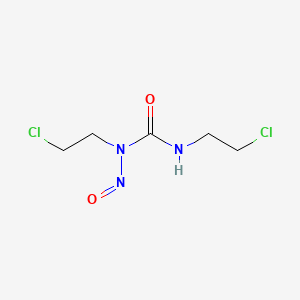

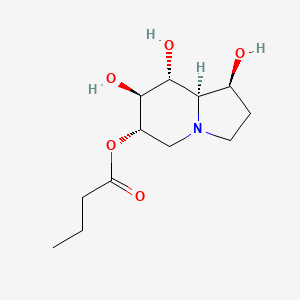

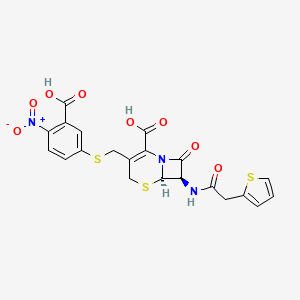

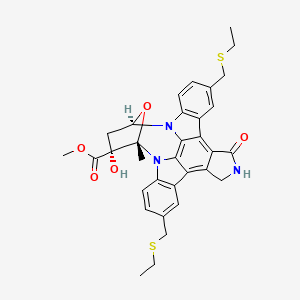

1,3-bis(2-chloroethyl)-1-nitrosourea , belongs to the class of nitrogen mustard β-chloro-nitrosourea compounds . It is primarily used as an alkylating agent in cancer treatment. The brand name BiCNU is commonly associated with this medication .

In Vivo

Carmustine has been used in animal models to study its effects on tumor growth and metastasis. For example, it has been used in mice to study the effects of this compound on the growth of gliomas. It has also been used to study the effects of this compound on the growth of malignant astrocytomas and brain metastases.

In Vitro

Carmustine has also been used in cell culture studies to study its effects on tumor cell growth and metastasis. It has been used to study the effects of this compound on the growth of glioma cell lines in vitro. It has also been used to study the effects of this compound on the growth of malignant astrocytoma cell lines and brain metastases.

Mechanism of Action

Carmustine causes cross-links in both DNA and RNA , inhibiting their synthesis. Additionally:

- It modifies glutathione reductase , disrupting cellular redox balance.

- These actions collectively lead to cell death.

Biological Activity

Carmustine has been shown to be active against a wide range of tumor types in vitro and in vivo. It has been shown to be active against glioblastoma, malignant astrocytoma, and brain metastases. It has also been shown to be active against non-Hodgkin’s lymphoma, Hodgkin’s disease, and multiple myeloma.

Biochemical and Physiological Effects

This compound has been shown to inhibit the activity of topoisomerase II and to induce DNA-DNA and DNA-protein crosslinks, which results in cell death. It also causes DNA damage, which can lead to cell cycle arrest and apoptosis. In addition, it has been shown to inhibit the activity of several enzymes involved in DNA synthesis, repair, and recombination.

Advantages and Limitations for Lab Experiments

Carmustine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in solution. It also has good solubility in water, making it easy to use in a variety of cell culture systems. The main limitation of this compound is its short half-life, which can make it difficult to use in long-term experiments.

Future Directions

Carmustine has been used extensively in the treatment of various cancers. However, there is still much to be learned about its mechanism of action and its effects on tumor growth and metastasis. Future research should focus on understanding the molecular mechanisms of action of this compound and its effects on tumor cells. Additionally, research should aim to identify novel combinations of this compound with other chemotherapeutic agents that may improve efficacy. Other future directions include the development of novel delivery systems for this compound, and the exploration of new therapeutic applications for this compound, such as the treatment of other types of cancer and other diseases. Finally, research should also focus on identifying new targets for this compound and exploring ways to reduce its toxic side effects.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Carmustine interferes with the normal function of DNA and RNA by alkylation and cross-linking the strands of DNA and RNA, and by possible protein modification . It also inhibits enzyme processes by carbamylation of amino acids in protein . This compound causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . Furthermore, this compound binds to and modifies (carbamoylates) glutathione reductase .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by causing cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . This leads to cell death . This compound also affects cellular metabolism by binding to and modifying glutathione reductase .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its ability to form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription . It also binds to and modifies (carbamoylates) glutathione reductase, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The delayed and cumulative myelosuppressive effects of this compound are usually given at intervals of at least 6 weeks . Repeat courses of this compound should not be administered until leukocyte and platelet counts have returned to acceptable levels .

Dosage Effects in Animal Models

In animal studies, this compound is embryotoxic and teratogenic at doses equivalent to human doses . The oral LD50s in rat and mouse are 20 mg/kg and 45 mg/kg, respectively .

Metabolic Pathways

This compound interferes with the normal function of DNA and RNA by alkylation and cross-linking the strands of DNA and RNA, and by possible protein modification . It may also inhibit enzyme processes by carbamylation of amino acids in protein .

Transport and Distribution

This compound is highly lipid-soluble , which allows it to be transported and distributed within cells and tissues effectively. It passes readily across the blood-brain barrier , allowing it to reach brain tumors effectively.

Subcellular Localization

The subcellular localization of this compound is primarily within the DNA and RNA of cells due to its ability to form interstrand crosslinks in DNA and RNA . This prevents DNA replication and DNA transcription , leading to cell death .

Preparation Methods

Synthetic Routes:: Carmustine can be synthesized through various routes. One common method involves the reaction of chloroethylamine hydrochloride with sodium nitrite to form the corresponding nitrosourea . The reaction proceeds as follows:

ClCH2CH2NH2+NaNO2→ClCH2CH2N(NO)NH2

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. The compound is then purified and formulated for clinical use.

Chemical Reactions Analysis

Carmustine undergoes several chemical reactions, including alkylation , oxidation , and reduction . Let’s explore some key aspects:

Alkylation: this compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites (such as DNA and proteins) in cancer cells. This disrupts cellular processes and inhibits cell division.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, affecting its reactivity and stability.

Common reagents used in these reactions include nitrites , amines , and chloroethylating agents . The major products formed are alkylated DNA bases , leading to DNA damage and cell death.

Scientific Research Applications

Carmustine has diverse applications across scientific disciplines:

Chemistry: Researchers study its reactivity, mechanisms, and derivatives.

Biology: It helps elucidate cellular processes and DNA repair pathways.

Medicine: this compound is a vital component in cancer chemotherapy.

Industry: Its use extends to pharmaceuticals and biotechnology.

Comparison with Similar Compounds

While carmustine shares characteristics with other nitrosoureas, its unique features set it apart. Similar compounds include lomustine (CCNU) and semustine (methyl-CCNU).

properties

IUPAC Name |

1,3-bis(2-chloroethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGOEMSEDOSKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3O2 | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022743 | |

| Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992), Solid | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Very soluble in ethanol, Soluble in 50% ethanol up to 150 mg/mL, Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids, In water, 4.0X10+3 mg/L at 25 °C, 1.53e+00 g/L | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carmustine causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production and RNA translation (protein synthesis). Carmustine also binds to and modifies (carbamoylates) glutathione reductase. This leads to cell death., Temozolomide (TMZ) and carmustine (BCNU), cancer-drugs usually used in the treatment of gliomas, are DNA-methylating agents producing O6-methylguanine. It has been shown that 06-methylguanine triggers DNA mismatch repair and in turn induce apoptosis and senescence, respectively, over a 4 and 6 days period. Temozolomide and carmustine have an earlier effect on nuclear organization and chromatin structure. In particular, temozolomideZ and carmustine induce clustering of pericentromeric heterochromatin regions and increase the amount of heterochromatic proteins MeCP2 and HP1alpha bound to chromatin. These drugs also decrease global levels of histone H3 acetylation and increase levels of histone H3 trimethylated on lysine 9 (H3-triMeK9). These events precede the senescence status. ... Temozolomide and carmustine efficacy in glioma treatment may implicate a first event characterized by changes in heterochromatin organization and its silencing which is then followed by apoptosis and senescence., Although carmustine is believed to act by alkylation of DNA and RNA, the mechanism of action has not been completely elucidated and other effects such as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow powder, Light yellow powder that melts to an oily liquid | |

CAS RN |

154-93-8 | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmustine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carmustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carmustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68WG3173Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 to 90 °F (NTP, 1992), 31 °C | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Carmustine?

A1: this compound is an alkylating agent that primarily exerts its antitumor activity by alkylating DNA and RNA. [] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death.

Q2: How does this compound cross the blood-brain barrier?

A2: this compound's lipophilic nature allows it to cross the blood-brain barrier relatively easily, making it suitable for treating brain tumors. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H9Cl2N3O2, and its molecular weight is 214.05 g/mol. []

Q4: How stable are this compound solutions in different containers?

A4: Studies have shown that this compound solutions are more stable in glass containers than in plastic containers. [] This difference in stability is crucial for administration, and it is recommended to use glass containers for this compound infusions.

Q5: What happens to the this compound wafers after implantation?

A5: this compound wafers are designed to be biodegradable. After implantation, the wafers gradually degrade, releasing this compound directly into the surrounding brain tissue. [, ] This localized delivery approach aims to maximize the drug's concentration at the tumor site while minimizing systemic exposure.

Q6: How does the delivery method of this compound wafers differ from systemic administration?

A6: this compound wafers are designed to release the drug directly into the brain tissue surrounding the tumor site. [] This localized delivery contrasts with systemic administration (e.g., intravenous), which exposes the entire body to the drug. This localized approach aims to achieve higher drug concentrations within the tumor while reducing systemic toxicity.

Q7: What is the rationale behind using biodegradable polymers for this compound delivery?

A7: Biodegradable polymers enable controlled and sustained release of this compound directly to the tumor site. [] This method minimizes systemic exposure, potentially reducing side effects while maximizing efficacy.

Q8: Are there alternative delivery strategies being explored to improve this compound's efficacy?

A8: Researchers are investigating Convection Enhanced Delivery (CED) as a strategy to further enhance the penetration of this compound into brain tumors. [] CED utilizes a pressure gradient to deliver the drug more effectively to the target tissue.

Q9: How is the pharmacokinetic profile of this compound affected by the route of administration?

A9: The pharmacokinetic profile of this compound differs significantly depending on the administration route. Polymeric delivery (e.g., this compound wafers) results in significantly higher drug exposure in brain tissue compared to intravenous administration, even at lower doses. []

Q10: Has the use of this compound wafers been studied in newly diagnosed glioblastoma cases?

A10: Yes, this compound wafer implantation has been investigated in newly diagnosed glioblastoma cases. Clinical trials have shown that this approach can prolong survival compared to standard treatments like radiotherapy alone. [, ]

Q11: Are there any preclinical studies that support the efficacy of this compound against glioma?

A11: Preclinical studies using animal models have shown that this compound can effectively inhibit the growth of glioma tumors. [] These studies provide valuable insights into the drug's mechanism of action and its potential for treating brain tumors.

Q12: What is a known mechanism of resistance to this compound?

A12: A major mechanism of resistance to this compound is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). [, ] High MGMT levels in tumor cells can counteract this compound's DNA-alkylating effects, leading to reduced treatment efficacy.

Q13: What are some of the adverse effects associated with this compound wafer implantation?

A13: While generally well-tolerated, this compound wafer implantation can lead to adverse effects such as cerebral edema, cerebrospinal fluid leaks, and infections. [, , ] Surgeons must carefully consider these risks, particularly when the resection cavity involves eloquent brain areas or major blood vessels.

Q14: Are there any long-term toxicities associated with this compound?

A14: this compound, especially at high doses, can lead to delayed ocular toxicity, including retinal damage and visual impairment. [] These effects highlight the importance of careful monitoring and management of potential side effects during and after this compound treatment.

Q15: What are some of the challenges associated with using this compound in combination therapy?

A15: Combining this compound with other chemotherapeutic agents can increase the risk of severe neutropenia, a condition characterized by low white blood cell counts, making patients more susceptible to infections. [] This risk underscores the importance of careful dose adjustments and monitoring when using this compound in combination regimens.

Q16: Is there a biomarker that can predict the efficacy of this compound treatment?

A16: MGMT promoter methylation status is a potential predictive biomarker for this compound response. [] Tumors with MGMT promoter methylation tend to respond better to this compound compared to tumors with unmethylated MGMT promoters.

Q17: What analytical techniques are commonly used to quantify this compound levels?

A17: High-performance liquid chromatography (HPLC) is widely used for quantifying this compound concentrations in biological samples. [, ] This method allows for accurate and sensitive measurement of the drug, aiding in pharmacokinetic and stability studies.

Q18: What are some valuable resources for researchers studying this compound and related therapies?

A18: The European Group for Blood and Marrow Transplantation (EBMT) database provides valuable information on the use of high-dose this compound in treating malignant glioma. [] This resource aids researchers in understanding the efficacy and safety of this approach.

Q19: What is a significant historical milestone in the development of this compound as a cancer treatment?

A19: The development of biodegradable polymer wafers impregnated with this compound, such as Gliadel wafers, was a significant milestone. [] This innovation allowed for localized delivery of the drug directly to the tumor site, enhancing its efficacy and potentially minimizing systemic side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

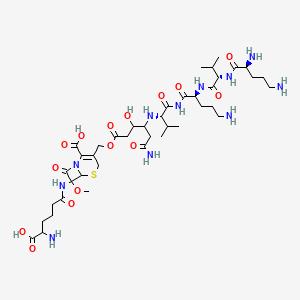

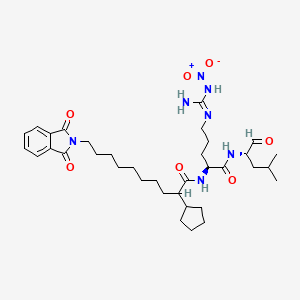

![Glycine, N,N-dimethyl-, 3-[5,6,7,13-tetrahydro-9-[(1-methylethoxy)methyl]-5-oxo-12H-indeno[2,1-a]pyrrolo[3,4-c]carbazol-12-yl]propyl ester](/img/structure/B1668384.png)